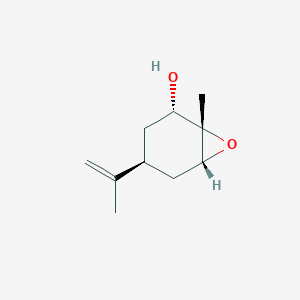

(-)-1,6-Epoxyisodihydrocarveol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,4S,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-6(2)7-4-8(11)10(3)9(5-7)12-10/h7-9,11H,1,4-5H2,2-3H3/t7-,8-,9+,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOALTXSJGCZLBF-QEYWKRMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CC(C2(C(C1)O2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H]1C[C@@H]([C@]2([C@@H](C1)O2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444956 | |

| Record name | (-)-1,6-Epoxyisodihydrocarveol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35692-59-2 | |

| Record name | (-)-1,6-Epoxyisodihydrocarveol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,6 Epoxyisodihydrocarveol

Retrosynthetic Analysis and Strategic Bond Disconnections toward the Epoxyisodihydrocarveol Scaffold

A retrosynthetic analysis of (-)-1,6-Epoxyisodihydrocarveol reveals several strategic bond disconnections that can simplify the complex bicyclic structure into more readily available starting materials. The key structural features of the target molecule are the epoxy-bridged bicyclo[4.1.0]heptane core, the hydroxyl group, and the isopropyl moiety, all with defined stereochemistry.

The primary disconnection would logically target the C-O bonds of the ether bridge and the epoxide. A functional group interconversion (FGI) approach could transform the ether linkage back to a diol precursor. This diol could arise from a stereoselective dihydroxylation of a cyclic olefin. Further disconnection of the epoxide could lead to a corresponding alkene, which could be formed through various olefination or elimination reactions.

Another key disconnection involves the carbon-carbon bonds of the cyclohexane (B81311) ring. A Diels-Alder or a Robinson annulation strategy could be envisioned for the construction of the six-membered ring, starting from simpler acyclic or smaller cyclic precursors. The stereocenters could be established through the use of chiral catalysts or auxiliaries during these key bond-forming reactions.

Enantioselective Total Synthesis Approaches to this compound

The absolute stereochemistry of this compound necessitates an enantioselective approach for its total synthesis. Several strategies can be employed to achieve this, each with its own merits and challenges.

Chiral Pool Strategies Utilizing Naturally Occurring Precursors

The structural similarity of this compound to naturally abundant terpenoids, such as limonene (B3431351) or carvone (B1668592), makes a chiral pool approach highly attractive. These readily available and enantiopure starting materials possess some of the required stereocenters, significantly reducing the synthetic effort. For instance, (R)-carvone could serve as a potential precursor. The synthesis would involve stereocontrolled modifications of the existing functional groups and the carbon skeleton to introduce the epoxide and the bridged ether functionality.

Asymmetric Catalysis in the Construction of the Epoxy and Stereogenic Centers

Asymmetric catalysis offers a powerful and atom-economical method for establishing the stereogenic centers of this compound. Key transformations that could be rendered asymmetric include:

Asymmetric Epoxidation: The epoxide could be introduced enantioselectively using Sharpless asymmetric epoxidation of an allylic alcohol precursor or a Jacobsen-Katsuki epoxidation of a cis-olefin.

Asymmetric Dihydroxylation: If the synthesis proceeds through a diol intermediate, Sharpless asymmetric dihydroxylation would be the method of choice to install the two hydroxyl groups with the correct stereochemistry.

Asymmetric Hydrogenation: The stereocenter bearing the isopropyl group could potentially be set via asymmetric hydrogenation of a corresponding olefin using a chiral transition metal catalyst.

The choice of catalyst and reaction conditions would be crucial to achieve high enantioselectivity and diastereoselectivity.

Hypothetical Asymmetric Catalysis Data:

| Reaction Step | Catalyst System | Achievable Enantiomeric Excess (e.e.) |

| Asymmetric Epoxidation | Ti(OiPr)₄ / (+)-DET | >95% |

| Asymmetric Dihydroxylation | AD-mix-β | >99% |

| Asymmetric Hydrogenation | [Rh(COD)₂(R)-PhanePhos]BF₄ | >98% |

Chiral Auxiliary-Mediated Stereocontrol in Key Steps

The use of chiral auxiliaries provides a reliable method for introducing stereocenters. A chiral auxiliary can be temporarily attached to a substrate, directing the stereochemical outcome of a subsequent reaction. For the synthesis of this compound, a chiral auxiliary could be employed in several key steps, such as:

Alkylation Reactions: An enolate derived from a ketone precursor attached to a chiral auxiliary (e.g., a SAMP/RAMP auxiliary) could undergo diastereoselective alkylation to introduce one of the substituents on the cyclohexane ring.

Conjugate Additions: A chiral auxiliary could direct the stereoselective Michael addition to an α,β-unsaturated carbonyl compound, which could be a key intermediate in the ring-forming process.

After the desired stereocenter is established, the auxiliary is removed to yield the enantiomerically enriched product.

Semisynthetic Transformations from Related Terpenoids

Semisynthesis from more abundant, structurally related natural products is a highly efficient strategy. Besides carvone, other terpenoids like limonene or pinene could potentially be converted into this compound through a series of chemical transformations. This approach leverages the pre-existing carbon skeleton and stereochemistry of the starting material. The key would be to devise a sequence of reactions that selectively functionalize the starting terpenoid to install the required epoxide and ether functionalities with the correct stereochemistry. This might involve epoxidation, allylic oxidation, reduction, and cyclization steps.

Potential Semisynthetic Precursors and Key Transformations:

| Precursor Terpenoid | Key Transformations |

| (R)-Limonene | Selective epoxidation of the endocyclic double bond, followed by acid-catalyzed intramolecular cyclization. |

| (1R)-(+)-α-Pinene | Oxidative cleavage of the cyclobutane (B1203170) ring, followed by functional group manipulation and intramolecular etherification. |

Chemoenzymatic Synthesis of this compound and its Stereoisomers

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions. Enzymes can be used to perform highly stereoselective transformations, which can be difficult to achieve with traditional chemical methods. For the synthesis of this compound, enzymes could be employed for:

Kinetic Resolution: A racemic intermediate could be resolved using a lipase (B570770) to selectively acylate one enantiomer, allowing for the separation of the two.

Asymmetric Reduction: A ketone precursor could be stereoselectively reduced to the corresponding alcohol using a ketoreductase.

Baeyer-Villiger Oxidation: An appropriately substituted cyclohexanone (B45756) could be converted to a lactone using a Baeyer-Villiger monooxygenase, which could then be further transformed into the target molecule.

Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Scalability

Route A: Direct Epoxidation of Isodihydrocarveol

This approach involves the direct epoxidation of the double bond in a protected form of (-)-isodihydrocarveol, followed by deprotection and intramolecular cyclization. The choice of epoxidizing agent is crucial for achieving the desired stereoselectivity.

Route B: Halohydrin Formation and Intramolecular Cyclization

This alternative pathway proceeds through the formation of a halohydrin intermediate from (-)-isodihydrocarveol, which then undergoes base-induced intramolecular cyclization to form the target epoxide.

| Feature | Route A: Direct Epoxidation | Route B: Halohydrin Formation |

| Starting Material | (-)-Isodihydrocarveol | (-)-Isodihydrocarveol |

| Key Intermediates | Epoxy-isodihydrocarveol derivative | Halohydrin of isodihydrocarveol |

| Reagents | Peroxy acids (e.g., m-CPBA), Katsuki-Sharpless epoxidation reagents | N-halosuccinimide (e.g., NBS) in aqueous DMSO, followed by a base (e.g., NaH) |

| Plausible Yield | Moderate to High | Moderate |

| Stereoselectivity | Potentially high, dependent on the directing effect of the hydroxyl group and choice of catalyst. | Generally high, following the anti-addition rule for halohydrin formation. |

| Scalability | Potentially scalable, though catalyst costs for asymmetric epoxidation could be a factor. | Generally scalable, using common and relatively inexpensive reagents. |

| Potential Challenges | Achieving high diastereoselectivity in the epoxidation step. Potential for side reactions. | Regioselectivity of the initial halonium ion formation. Handling of potentially hazardous reagents. |

Detailed Research Findings:

While specific data for the synthesis of this compound is scarce, studies on the epoxidation of related cyclic allylic alcohols provide valuable insights. For instance, the stereochemistry of epoxidation of cyclohexene-type allylic alcohols is often directed by the hydroxyl group, leading to syn-epoxidation. This suggests that in Route A, the stereochemistry of the hydroxyl group in isodihydrocarveol would play a critical role in determining the facial selectivity of the epoxidation. The use of reagents like meta-chloroperoxybenzoic acid (m-CPBA) would likely lead to a mixture of diastereomers, necessitating careful chromatographic separation. More sophisticated methods, such as the Katsuki-Sharpless asymmetric epoxidation, could offer higher stereocontrol but would increase the cost and complexity of the synthesis, potentially limiting its scalability.

Route B, proceeding through a halohydrin, offers a potentially more predictable stereochemical outcome. The reaction of an alkene with an N-halosuccinimide in the presence of water typically results in the anti-addition of the halogen and hydroxyl group. The subsequent intramolecular Williamson ether synthesis is a well-established and generally efficient reaction. The regioselectivity of the initial attack of the electrophilic halogen could be a point of concern, potentially leading to a mixture of regioisomers.

Biosynthesis and Metabolic Pathways of 1,6 Epoxyisodihydrocarveol

Proposed Biosynthetic Routes to Epoxyisodihydrocarveol in Biological Systems

The biosynthesis of (-)-1,6-Epoxyisodihydrocarveol is not typically a primary metabolic route in most organisms but rather a result of secondary transformations of more common monoterpenes. The pathway involves the generation of a dihydrocarveol (B1210190) precursor followed by a specific epoxidation event.

The direct precursors to the various stereoisomers of dihydrocarveol are other p-menthane (B155814) monoterpenes, principally limonene (B3431351) and carvone (B1668592). In plants like spearmint (Mentha spicata), the biosynthesis of (R)-carvone begins with the hydroxylation of (S)-limonene at the C6 position to form (1S,5R)-carveol, a reaction catalyzed by the cytochrome P450 enzyme limonene-6-hydroxylase (L6H). nih.govd-nb.info This is followed by the oxidation of the carveol (B46549) hydroxyl group by a carveol dehydrogenase (CDH) to yield carvone. d-nb.info

Once formed, carvone can be reduced to dihydrocarvone (B1202640) isomers. For example, engineered E. coli containing specific 'ene'-reductase and ketoreductase enzymes can convert (R)-carvone into various dihydrocarveol isomers. nih.govresearchgate.net Similarly, various microorganisms can hydrogenate carvone to produce dihydrocarvone. researchgate.net Dihydrocarveol itself is a substrate for further transformation and is readily assimilated by certain bacteria, such as Rhodococcus erythropolis DCL14, which can use all its stereoisomers as a sole source of carbon and energy. microbiologyresearch.orgnih.gov In these bacteria, dihydrocarveol is typically oxidized to the corresponding dihydrocarvone by alcohol dehydrogenases. microbiologyresearch.orgwur.nl

The formation of the 1,6-epoxy bridge in this compound from a dihydrocarveol precursor is an epoxidation reaction. This involves the addition of a single oxygen atom across the endocyclic C1-C6 double bond. While direct enzymatic evidence for this specific transformation is not extensively documented, the mechanism can be inferred from similar, well-studied reactions in monoterpene metabolism.

Cytochrome P450 monooxygenases (CYPs) are a primary class of enzymes responsible for such epoxidations in biological systems. nih.gov These enzymes activate molecular oxygen and transfer one oxygen atom to the substrate. For instance, the P450-mediated metabolism of the terpene alcohol linalool (B1675412) results in the formation of 6,7-epoxy-linalool, which subsequently rearranges into cyclic linalool oxides. nih.govtandfonline.com This demonstrates the capability of CYPs to epoxidize double bonds within terpene alcohols. It is proposed that a specific CYP enzyme could catalyze the epoxidation of an appropriate isodihydrocarveol isomer to form the 1,6-epoxy bridge.

Another well-studied method, chemoenzymatic epoxidation, utilizes lipases. In this process, the lipase (B570770) exhibits perhydrolase activity, converting an acid (like acetic acid) and an oxidant (like hydrogen peroxide) into a peracid. acs.orgacs.org This peracid then acts as the chemical agent that epoxidizes the double bond of the terpene substrate. acs.org Fungi, such as Cladosporium cladosporioides, have been shown to efficiently catalyze the epoxidation of numerous monoterpenes via this mechanism. acs.orgwur.nl

Microbial and Enzymatic Transformations of this compound and Related Dihydrocarveols

Microorganisms have developed diverse enzymatic machinery to degrade monoterpenes for use as carbon sources. These pathways involve a range of enzymes that can transform dihydrocarveols and their epoxides. nih.gov

Several microorganisms have been identified that are capable of transforming dihydrocarveol and related p-menthane monoterpenes. A key organism in this field of study is the bacterium Rhodococcus erythropolis DCL14, which was originally isolated from a sediment sample using (-)-dihydrocarveol (B1197605) as its growth substrate. nih.gov This bacterium possesses a comprehensive metabolic pathway for both carveol and dihydrocarveol isomers. microbiologyresearch.orgnih.gov

Fungi are also adept at monoterpene transformation. Species of Cladosporium have been shown to transform various monocyclic terpenes, often initiating the process by forming diols. nih.gov The endophytic fungus Cladosporium cladosporioides isolated from Cymbopogon martinii has been noted for its ability to produce and biotransform terpenoids similar to its host plant. mdpi.com

The enzymes responsible for these transformations are diverse and include alcohol dehydrogenases, monooxygenases, and hydrolases, which work in concert to break down the monoterpene skeleton. microbiologyresearch.orgwur.nl

Table 1: Microorganisms and Enzymes in Dihydrocarveol Transformation

| Microorganism/Enzyme Source | Enzyme Class | Substrate(s) | Product(s) | Reference(s) |

| Rhodococcus erythropolis DCL14 | Alcohol Dehydrogenase | Dihydrocarveol | Dihydrocarvone | microbiologyresearch.org, wur.nl |

| Rhodococcus erythropolis DCL14 | Dihydrocarvone Monooxygenase | Dihydrocarvone | 4-Isopropenyl-7-methyl-2-oxo-oxepanone (a lactone) | microbiologyresearch.org, wur.nl |

| Rhodococcus erythropolis DCL14 | Limonene-1,2-epoxide (B132270) Hydrolase | Limonene-1,2-epoxide | Limonene-1,2-diol | mdpi.com |

| Cladosporium cladosporioides | Lipase (Perhydrolase activity) | Limonene, other terpenes | Limonene epoxides | wur.nl, acs.org |

The enzymatic activities central to the metabolism of dihydrocarveol and its epoxide derivatives are monooxygenases and hydrolases.

Monooxygenases: In Rhodococcus erythropolis DCL14, a key enzyme in the degradation pathway of dihydrocarveol is dihydrocarvone monooxygenase. microbiologyresearch.org This enzyme, however, does not create an epoxide. Instead, it acts on dihydrocarvone (the ketone form) in a Baeyer-Villiger oxidation reaction. This NADPH-dependent enzyme inserts an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a seven-membered ring lactone (ester), specifically 4-isopropenyl-7-methyl-2-oxo-oxepanone. microbiologyresearch.orgwur.nl This lactone is then further metabolized. Baeyer-Villiger monooxygenases (BVMOs) are a well-characterized family of enzymes used in biocatalysis for their ability to perform such oxidations. acs.org

Hydrolases: Epoxide hydrolases (EHs) are crucial enzymes for the breakdown of terpene epoxides. researchgate.net Their function is to catalyze the hydrolytic cleavage of the epoxide ring by adding a water molecule, which results in the formation of a corresponding diol (a vicinal diol). psu.edutesisenred.net While the specific hydrolase for this compound has not been characterized, the limonene-1,2-epoxide hydrolase from R. erythropolis DCL14 serves as an excellent model. This enzyme efficiently converts limonene-1,2-epoxide into limonene-1,2-diol, initiating the degradation of the ring structure. mdpi.com This type of hydrolytic ring-opening is a common strategy in microbial metabolism to detoxify and catabolize epoxides. nih.govmdpi.com

In Vivo Metabolic Fate and Identification of Metabolites of this compound

Direct studies on the in vivo metabolic fate of this compound are limited. However, a probable metabolic pathway can be proposed based on studies of structurally similar monoterpene epoxides in mammals.

The primary metabolic transformation expected for an epoxide is hydrolysis to its corresponding diol. Research on the metabolism of limonene-1,2-epoxide in rats demonstrated that following administration, the sole neutral metabolite detected was limonene-1,2-glycol (the diol). nih.gov This indicates that epoxide hydrolase activity is a major metabolic route for this compound in vivo.

In humans, several epoxide hydrolase enzymes are present in tissues, including microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH). mdpi.com The sEH, in particular, is known to metabolize a variety of natural epoxides, including terpene epoxides. mdpi.com Therefore, it is highly probable that this compound, upon entering systemic circulation, would be rapidly converted by sEH or other epoxide hydrolases into its corresponding metabolite, (1R,2S,4R)-1-hydroxy-p-menthan-6,8-diol . This diol would then likely undergo further metabolic processes, such as oxidation of the alcohol groups or conjugation with glucuronic acid or sulfate, to increase water solubility and facilitate excretion from the body.

Regulation and Genetic Basis of Biosynthetic Pathways

The biosynthesis of this compound, a specialized monoterpenoid, is a highly regulated process governed by a complex interplay of genetic and developmental factors. The production is confined to specific plant tissues and is controlled at the transcriptional level by a network of regulatory proteins and signaling molecules. Research, primarily in species of the Mentha (mint) genus, has elucidated many of the key components controlling the monoterpenoid biosynthetic pathway of which this compound is a part.

The entire biosynthetic pathway is transcriptionally regulated, with the peak abundance of relevant transcripts and enzymes coinciding with the developmental stage of young leaves, which have the highest density of secretory-stage peltate glandular trichomes (PGTs). nih.gov These specialized structures on the leaf surface are the primary sites for the synthesis and storage of monoterpenoids. nih.govfrontiersin.org

Transcriptional Control by Transcription Factor Families

The expression of genes encoding biosynthetic enzymes is a critical control point. Several families of transcription factors (TFs) have been identified as key regulators of monoterpenoid biosynthesis. Co-expression analyses and gene-specific studies have implicated TFs from the AP2/ERF, WRKY, MYB, and bHLH families as crucial in orchestrating the expression of pathway genes. frontiersin.org These TFs can act as either positive or negative regulators. For instance, in response to elicitors like methyl jasmonate (MJ), which can enhance terpenoid production, numerous genes for these TFs are significantly upregulated. frontiersin.org

Conversely, some TFs act as repressors. In Mentha spicata (spearmint), the transcription factor MsYABBY5 has been shown to negatively regulate the synthesis of monoterpenes; inhibiting the MsYABBY5 gene led to an increase in terpene production. researchgate.net Similarly, certain members of the MYB family, such as MsMYB, can also function as negative regulators of the pathway. researchgate.net This dual-control mechanism allows for precise modulation of monoterpenoid output based on developmental and environmental cues.

Genetic Blueprint of the Biosynthetic Machinery

The synthesis of this compound relies on the sequential action of several enzymes, the blueprints for which are encoded by specific genes. The foundational precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), are produced via the methylerythritol phosphate (B84403) (MEP) pathway, which occurs in the plastids. frontiersin.orgd-nb.info Key genes in this initial phase include those encoding 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR). frontiersin.org

Following the formation of the universal C10 precursor, geranyl diphosphate (GPP) by GPP synthase (GPPS), the pathway branches towards specific monoterpenes. Terpene synthases (TPSs) are pivotal enzymes that catalyze the cyclization of GPP into various monoterpene skeletons. nih.govfrontiersin.org In the context of this compound biosynthesis, a limonene synthase (LS) would catalyze the formation of limonene. The Mentha genome contains a large family of TPS genes, and their diversification is a major driver of the chemical diversity of the essential oils produced. nih.gov

The subsequent conversion of the initial monoterpene skeleton into more complex molecules like this compound involves a series of modification reactions, typically catalyzed by cytochrome P450 monooxygenases (CYP450s) and dehydrogenases. nih.govfrontiersin.org For example, the hydroxylation of (-)-limonene (B1674923) to form (-)-trans-isopiperitenol (B1216475) is catalyzed by a specific CYP450, limonene-6-hydroxylase. nih.gov While the precise gene encoding the final epoxidation step to form this compound is not definitively characterized in all relevant species, it is strongly presumed to be a member of the diverse cytochrome P450 gene family, which is known to be responsible for such oxidative modifications in terpenoid biosynthesis. frontiersin.org

The table below summarizes the key genes and regulatory factors involved in the upstream and central parts of the monoterpenoid pathway leading towards compounds like this compound.

Interactive Data Table: Key Genes and Regulators in Monoterpenoid Biosynthesis

| Gene/Factor | Class | Function | Relevant Species (as studied) |

| DXS | Enzyme (Synthase) | Key enzyme in the MEP pathway for IPP/DMAPP synthesis. | Mentha arvensis |

| DXR | Enzyme (Reductoisomerase) | Enzyme in the MEP pathway for IPP/DMAPP synthesis. | Mentha arvensis |

| GPPS | Enzyme (Synthase) | Catalyzes the formation of geranyl diphosphate (GPP). | Mentha x piperita |

| LS (Limonene Synthase) | Enzyme (Terpene Synthase) | Cyclizes GPP to form (-)-limonene. | Mentha spicata, Mentha x piperita |

| Limonene-6-hydroxylase | Enzyme (Cytochrome P450) | Hydroxylates (-)-limonene. | Mentha spicata |

| Isopiperitenol Dehydrogenase | Enzyme (Dehydrogenase) | Involved in downstream modification of the monoterpene skeleton. | Mentha x piperita |

| AP2/ERF Family | Transcription Factor | Regulates expression of biosynthetic genes. | Mentha arvensis |

| WRKY Family | Transcription Factor | Regulates expression of biosynthetic genes. | Mentha arvensis, Mentha canadensis |

| MYB Family | Transcription Factor | Positive and negative regulation of the pathway. | Mentha arvensis, Mentha spicata |

| bHLH Family | Transcription Factor | Regulates expression of biosynthetic genes. | Mentha arvensis |

| MsYABBY5 | Transcription Factor | Negative regulator of monoterpene biosynthesis. | Mentha spicata |

Advanced Spectroscopic and Analytical Characterization of 1,6 Epoxyisodihydrocarveol

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust and reliable chiral HPLC method is paramount for the accurate quantification and separation of enantiomers. For (-)-1,6-Epoxyisodihydrocarveol, a systematic approach to method development was undertaken to achieve optimal separation from its potential enantiomeric and diastereomeric impurities.

The initial phase of method development involves the screening of various chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are often the first choice due to their broad applicability in separating a wide range of chiral compounds. For a compound with the structural complexity of this compound, CSPs with different chiral selectors are evaluated to identify the one that provides the best enantiomeric recognition.

Once a suitable CSP is identified, the mobile phase composition is optimized. This includes the selection of the organic modifier (e.g., isopropanol, ethanol), the non-polar component (e.g., n-hexane), and any additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine (B46881) for basic compounds) that can influence the retention and resolution of the enantiomers. The goal is to achieve a resolution factor (Rs) of greater than 1.5, ensuring baseline separation.

Further optimization involves adjusting the flow rate and column temperature. A lower flow rate can sometimes improve resolution, while temperature can affect both retention times and selectivity. The final optimized method must be reproducible and provide consistent results.

Table 1: Illustrative Chiral HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Note: This table represents a hypothetical optimized method for illustrative purposes, as specific experimental data for this compound is not publicly available.

Validation of Quantitative Analytical Procedures for this compound

Following the development of the chiral HPLC method, a comprehensive validation is performed in accordance with international guidelines (e.g., ICH Q2(R1)) to ensure the method is suitable for its intended purpose. This validation encompasses several key parameters.

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. For this compound, this involves demonstrating that the peak for the target enantiomer is free from interference from its corresponding (+) enantiomer and any other related substances. This is typically achieved by injecting individual standards of the enantiomers and a mixture to confirm their distinct retention times. Peak purity analysis using a photodiode array (PDA) detector can further confirm the homogeneity of the chromatographic peak.

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. To establish the linearity for the quantification of this compound, a series of standard solutions at different concentrations are prepared and analyzed. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed. The correlation coefficient (r²), y-intercept, and slope of the regression line are evaluated to determine the linearity. The working range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Table 2: Representative Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | 15023 |

| 5 | 75110 |

| 10 | 150350 |

| 25 | 375800 |

| 50 | 752100 |

| Regression Equation | y = 15000x + 150 |

| Correlation Coefficient (r²) | 0.9998 |

Note: The data in this table is hypothetical and serves as an example of expected results from a linearity study.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOD and LOQ are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by performing recovery studies, where a known amount of the analyte is added to a placebo or a sample matrix and the percentage of the analyte recovered is calculated.

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). The precision is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For the chiral HPLC method of this compound, robustness would be evaluated by intentionally varying parameters such as the mobile phase composition (e.g., ±2% in the proportion of isopropanol), flow rate (e.g., ±0.1 mL/min), and column temperature (e.g., ±2 °C) and observing the effect on the resolution and quantification.

Table 3: Summary of Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Specificity | Baseline resolution (Rs > 1.5) between enantiomers. No interference at the retention time of the analyte. |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% |

| LOD/LOQ | Signal-to-Noise Ratio of 3:1 for LOD and 10:1 for LOQ |

| Robustness | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. |

Note: The acceptance criteria are based on typical pharmaceutical industry standards.

Biological Activity and Pharmacological Investigations of 1,6 Epoxyisodihydrocarveol and Its Derivatives

In Vitro Bioactivity Profiling of (-)-1,6-Epoxyisodihydrocarveol

The in vitro assessment of this compound is a critical first step in characterizing its biological effects. This involves a variety of assays to determine its interactions with specific biological targets and its broader effects on cellular systems.

Enzyme Modulation and Receptor Binding Assays

The ability of a compound to modulate the activity of enzymes or bind to cellular receptors is a key indicator of its pharmacological potential. Research in this area often employs techniques like radioligand binding assays to determine the affinity of a compound for a specific receptor. While direct studies on this compound are not extensively documented, the broader class of epoxy compounds has been a subject of interest in enzyme modulation studies nih.gov. The structural characteristics of this compound, particularly its epoxy group, suggest potential reactivity with biological nucleophiles, a common mechanism for enzyme inhibition.

Future research would benefit from screening this compound against a panel of enzymes and receptors to identify potential targets. Standard methodologies for such assays are well-established, involving the incubation of the compound with the target protein and measuring the resulting activity or binding mdpi.comnih.govmdpi.com.

Cell-Based Assays for Cellular Responses and Signaling Pathways

Cell-based assays provide a more holistic view of a compound's biological effects by examining its impact on living cells. These assays can reveal information about cytotoxicity, effects on cell proliferation, and modulation of signaling pathways. Computational screening and subsequent cell-based reporter assays are powerful tools to identify compounds that interfere with specific signaling cascades, such as the MyD88-dependent signaling pathway involved in inflammation researchgate.net.

For this compound, future investigations could utilize various cell lines to assess its impact on cellular health and function. High-throughput screening methods can efficiently evaluate its effects on a wide range of cellular processes, providing valuable clues about its mechanism of action.

Evaluation of Antimicrobial, Antifungal, or Other Relevant Bioactivities

The search for new antimicrobial and antifungal agents is a global health priority. Natural products and their synthetic derivatives are a rich source of such compounds. While direct antimicrobial or antifungal studies on this compound are limited, related compounds have shown promise. For instance, derivatives of carveol (B46549) and dihydrocarvone (B1202640) have been evaluated for their antifungal activity against various pathogenic yeasts and fungi nih.govmdpi.com. The evaluation of antifungal activity is typically conducted using methods like broth microdilution assays to determine the minimum inhibitory concentration (MIC) required to inhibit fungal growth nih.govmdpi.com.

Given the structural similarities to other bioactive terpenoids, a systematic evaluation of this compound against a panel of bacteria and fungi is warranted.

Exploration of its Role as an Intermediate in Dihydroxyvitamin D3 Preparation and Associated Biological Impacts

One of the most significant areas of research involving compounds structurally related to this compound is in the synthesis of vitamin D3 metabolites and analogues plos.orgnih.govnih.govnih.govrsc.orgdntb.gov.ua. The hormonal form of vitamin D3, 1α,25-dihydroxyvitamin D3, is a key regulator of numerous biological processes nih.govnih.gov. The synthesis of this and other bioactive vitamin D compounds often involves complex chemical pathways where epoxy-containing intermediates can play a crucial role.

For instance, the synthesis of 1α,25(OH)2-3-epi-vitamin D3, a natural metabolite of vitamin D3, can start from (S)-carvone, a precursor to this compound plos.org. While the primary focus of these synthetic studies is the final product, the biological activity of the intermediates themselves is an area of growing interest. The metabolic stability and significant biological activity of some vitamin D metabolites highlight the potential for discovering novel therapeutic agents within these synthetic pathways plos.org.

The table below outlines the key compounds involved in the synthesis and metabolism of Vitamin D3.

| Compound Name | Role |

| 7-dehydrocholesterol (B119134) | Precursor to vitamin D3 in the skin researchgate.net |

| Cholecalciferol (Vitamin D3) | Formed from 7-dehydrocholesterol via UVB light researchgate.net |

| 25-hydroxyvitamin D3 (25(OH)D3) | Major circulating form of vitamin D3, produced in the liver nih.govresearchgate.net |

| 1α,25-dihydroxyvitamin D3 (Calcitriol) | The hormonally active form of vitamin D3, produced in the kidney nih.govresearchgate.net |

| 1α,25(OH)2-3-epi-vitamin-D3 | A natural metabolite of vitamin D3 with significant biological activity plos.org |

| (S)-carvone | A starting material in the synthesis of vitamin D analogues plos.org |

Investigation of Potential Biological Targets and Mechanisms of Action

Identifying the specific biological targets and understanding the mechanism of action are crucial for the development of any new therapeutic agent. For this compound, this remains an area for future exploration. The initial steps would involve computational docking studies to predict potential binding partners, followed by experimental validation through biochemical and cellular assays. The structural features of the molecule, including the epoxy ring, will be key determinants of its reactivity and binding specificity.

Structure Activity Relationships Sar and Structural Modifications of 1,6 Epoxyisodihydrocarveol

Design and Synthesis of Derivatives and Analogues of Epoxyisodihydrocarveol

The design of derivatives of (-)-1,6-Epoxyisodihydrocarveol primarily revolves around modifications of its core p-menthane (B155814) skeleton, including the epoxy ring, the hydroxyl group, and the isopropyl moiety. Synthetic strategies often begin with commercially available chiral precursors such as carvone (B1668592), which allows for the stereocontrolled introduction of functionalities.

General synthetic approaches to analogues may include:

Epoxidation of olefinic precursors: The epoxy group is a key feature of the parent compound. The synthesis of analogues often involves the epoxidation of corresponding unsaturated p-menthane derivatives. The stereoselectivity of this reaction is critical and can be influenced by the choice of oxidizing agent and the presence of directing groups, such as allylic alcohols.

Modification of the hydroxyl group: The secondary alcohol at C-2 can be a target for modification. Esterification or etherification of this group can alter the lipophilicity and steric bulk of the molecule, potentially influencing its interaction with biological targets. Oxidation to the corresponding ketone is another common modification.

Functionalization of the isopropyl group: The isopropenyl group of the precursor carveol (B46549) is often modified to an isopropyl group in the final structure. Analogues with alternative alkyl or functionalized side chains at this position can be synthesized to probe the steric and electronic requirements for activity.

Ring modifications: While less common, modifications to the cyclohexane (B81311) ring itself can be explored to create novel scaffolds.

For instance, the synthesis of various p-menthane derivatives has been reported, starting from unsaturated ketones like p-mentha-6,8-dien-2-one and its saturated analogue p-menthan-2-one, to obtain amino ketones and amino alcohols researchgate.net. While not direct derivatives of this compound, these synthetic strategies highlight the chemical tractability of the p-menthane scaffold for generating diverse analogues.

Systematic Elucidation of Key Structural Features Influencing Biological Activity

The biological activity of p-menthane monoterpenoids is significantly influenced by the presence and relative orientation of functional groups such as epoxides, hydroxyls, and ketones. Although specific SAR studies on this compound derivatives are limited in publicly available literature, findings from structurally related compounds provide valuable insights.

A study on the cytotoxicity of various p-menthane derivatives against human tumor cell lines revealed several important structural determinants of activity mdpi.com:

The presence of an epoxide group: The introduction of an epoxide ring can confer cytotoxic activity. For example, (+)-limonene 1,2-epoxide showed intermediate cytotoxic activity mdpi.com.

The relative position of functional groups: A comparison between (−)-carvone epoxide and (R)-pulegone oxide, which both contain a ketone and an epoxide group but at different positions, showed that (R)-pulegone oxide was more bioactive. This suggests that the spatial arrangement of these functional groups within the p-menthane skeleton is a critical factor for cytotoxicity mdpi.com.

The nature of the functional group at C-7: A comparison of perillyl alcohol and (−)-perillaldehyde, which differ only by a hydroxyl versus an aldehyde group at C-7, indicated that the hydroxyl group resulted in higher cytotoxicity mdpi.com.

In the context of vasorelaxant activity, both oxygenated monoterpenes, including various epoxides like (+)-limonene epoxide and carvone epoxide, and non-oxygenated terpenes have shown activity. This indicates that while the epoxide group can contribute to bioactivity, it may not be an absolute requirement for all biological effects. The position of the ketone and epoxide groups was also found to influence vasorelaxant potency and efficacy researchgate.net.

The following table summarizes the cytotoxic activity of selected p-menthane derivatives, highlighting the influence of different functional groups.

| Compound | Key Structural Features | Cytotoxicity (Growth Inhibition %) |

| (+)-Limonene 1,2-epoxide | Epoxide at C1-C2 | 58.48%–93.10% |

| (-)-Carvone (B1668593) epoxide | Ketone at C2, Epoxide at C1-C6 | 8.21%–29.24% |

| (R)-Pulegone oxide | Ketone at C3, Epoxide at C4-C8 | 16.02%–43.21% |

| Perillyl alcohol | Hydroxyl at C7 | 90.92%–95.82% |

| (-)-Perillaldehyde | Aldehyde at C7 | 59.28%–83.03% |

| (-)-8-Hydroxycarvotanacetone | Hydroxyl at C8, Ketone at C2 | 61.59%–94.01% |

Data extracted from a study on various human tumor cell lines mdpi.com.

Impact of Stereochemistry on the Bioactivity Profile

The synthesis of diastereoisomeric couples of other epoxycarveol derivatives has been reported, highlighting the chemical feasibility of accessing different stereoisomers for biological evaluation researchgate.net. It is highly probable that the different stereoisomers of this compound and its derivatives would exhibit distinct biological activities. A thorough investigation into the synthesis and biological testing of all possible stereoisomers would be essential to fully elucidate the SAR and to identify the most potent and selective compounds.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of newly designed molecules, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

For terpenoids, QSAR studies have been successfully applied to predict various biological activities, including antioxidant and insecticidal properties. These models typically use a range of molecular descriptors that quantify different aspects of the chemical structure, such as steric, electronic, and hydrophobic properties.

While no specific QSAR models for this compound derivatives have been reported in the literature, the general approach for developing such models would involve:

Data Set Compilation: A series of this compound analogues with experimentally determined biological activities would be required.

Descriptor Calculation: A variety of molecular descriptors (e.g., topological, geometrical, quantum-chemical) would be calculated for each analogue.

Model Building: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, would be used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

A predictive QSAR model for this class of compounds could help in identifying the key structural features that govern their biological activity and guide the design of new, more potent analogues nih.govmdpi.com.

Computational and Theoretical Studies on 1,6 Epoxyisodihydrocarveol

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of (-)-1,6-Epoxyisodihydrocarveol is crucial for understanding its three-dimensional structure and flexibility, which in turn dictates its interactions with biological systems. The rigid bicyclo[3.2.1]octane core, resulting from the epoxy bridge, significantly constrains the conformational freedom of the p-menthane (B155814) ring. Quantum chemical methods, such as Density Functional Theory (DFT), are often employed to determine the most stable conformations. researchgate.net For related bicyclic monoterpenes, computational strategies have been developed to accurately predict their structural and spectroscopic properties, achieving results comparable to experimental data. nih.gov

Molecular dynamics (MD) simulations provide a dynamic perspective on the conformational landscape of this compound in different environments, such as in aqueous solution or within a protein binding site. While specific MD studies on this exact compound are not extensively documented in publicly available literature, simulations on similar epoxy-terpene systems are used to explore their behavior over time. These simulations can reveal the stability of different conformers, the nature of intramolecular hydrogen bonding involving the hydroxyl group, and the interactions with solvent molecules. For instance, MD simulations have been used to investigate the curing process of epoxy resins, which involves reactions of the epoxy group. boisestate.edu

Table 1: Predicted Conformational Data for this compound (Hypothetical Data based on related compounds)

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°C-C-O-H) | Key Intramolecular Distances (Å) |

|---|---|---|---|

| Chair-like | 0.00 | 175.8 | O-H...O(epoxy) = 2.8 |

| Boat-like | 3.52 | -65.2 | O-H...O(epoxy) = 4.1 |

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations are instrumental in understanding the electronic structure and reactivity of this compound. Methods like DFT are used to compute various molecular properties that provide insights into its chemical behavior. researchgate.net These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. For epoxy derivatives, the reactivity of the epoxide ring is of particular interest. Quantum chemical studies on related epoxy-p-menthane derivatives help in understanding the regioselectivity and stereoselectivity of ring-opening reactions. researchgate.net Furthermore, calculations on carvone (B1668592) derivatives, which are structurally related, have been used to analyze their electronic parameters and predict their antioxidant properties. researchgate.net

Table 2: Calculated Electronic Properties of this compound (Hypothetical Data based on related compounds)

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.1 D |

Ligand-Protein Docking and Interaction Studies with Proposed Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov For this compound, docking studies can help identify potential biological targets and elucidate the molecular basis of its observed biological activities. Given the anti-inflammatory and other therapeutic properties reported for various terpenes and their derivatives, enzymes involved in inflammatory pathways are common targets for such studies. mdpi.compreprints.org

While specific docking studies targeting this compound are not widely reported, research on other monoterpenes provides a framework for potential interactions. nih.gov For example, docking studies on monoterpenes with enzymes like cyclooxygenases (COX-1 and COX-2) have been performed to evaluate their anti-inflammatory potential. preprints.org These studies typically reveal key interactions, such as hydrogen bonds between the hydroxyl group of the ligand and amino acid residues in the active site, as well as hydrophobic interactions involving the terpene backbone. The binding affinity, often expressed as a docking score, provides an estimate of the strength of the interaction.

Table 3: Hypothetical Docking Results of this compound with Cyclooxygenase-2 (COX-2)

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -7.2 |

| Key Interacting Residues | Tyr385, Ser530, Arg120 |

| Type of Interactions | Hydrogen bond with Ser530, Hydrophobic interactions with Tyr385 |

In Silico Prediction of Spectroscopic Parameters and Biological Activities

In silico methods are increasingly used to predict various properties of chemical compounds, including their spectroscopic characteristics and biological activities, as part of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. researchgate.net For this compound, computational tools can predict its NMR and IR spectra, which can aid in its structural elucidation and characterization. mdpi.com

Furthermore, various online platforms and software can predict the pharmacokinetic and toxicological properties of a molecule based on its structure. nih.govjapsonline.com These predictions are valuable in the early stages of drug discovery to assess the druglikeness of a compound. Parameters such as lipophilicity (logP), water solubility, and potential for blood-brain barrier penetration can be estimated. Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of compounds with their biological activity, can also be applied to predict the potential therapeutic effects of this compound. nih.gov While specific QSAR models for this compound may not be available, models developed for related terpenes can offer insights into its potential activities. nih.gov

Table 4: Predicted ADMET Properties of this compound (Hypothetical Data)

| Property | Predicted Value |

|---|---|

| LogP (Lipophilicity) | 2.3 |

| Water Solubility | Moderately soluble |

| Blood-Brain Barrier Permeation | Likely |

| Ames Mutagenicity | Non-mutagenic |

| hERG Inhibition | Low risk |

No Publicly Available Research Found for this compound

Following extensive and targeted searches of scientific literature and databases, no specific research or data was found for the chemical compound this compound. As a result, it is not possible to provide an article on its "Future Perspectives and Emerging Research Directions" as requested.

The investigation aimed to uncover information regarding novel synthetic routes, potential biological activities, and the integration of this specific compound into advanced biological research platforms. However, the comprehensive search queries, including "synthesis of this compound," "biological activity of this compound," and "this compound mechanism of action," did not yield any relevant results.

The absence of any mention of this compound in the public domain of scientific research prevents a discussion on the following outlined topics:

Future Perspectives and Emerging Research Directions for 1,6 Epoxyisodihydrocarveol

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.